Phosphoric acid, diamyl ester, morpholine salt

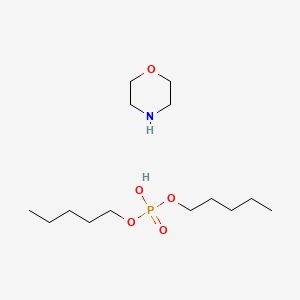

Description

Phosphoric acid, diamyl ester, morpholine salt (CAS 3138-42-9) is a phosphate ester derivative with two amyl (pentyl) groups and a morpholine counterion. Its molecular formula is C10H23O4P·C4H9NO, combining the hydrophobic diamyl phosphate ester with the hydrophilic morpholine base. This compound is synthesized via esterification of phosphoric acid with amyl alcohols, followed by neutralization with morpholine . Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances the salt's solubility in organic solvents compared to inorganic salts like sodium or potassium phosphates. Applications include use as a stabilizer, catalyst, or intermediate in pharmaceuticals and industrial processes .

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipentyl hydrogen phosphate;morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P.C4H9NO/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;1-3-6-4-2-5-1/h3-10H2,1-2H3,(H,11,12);5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDFXPCXJMPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOP(=O)(O)OCCCCC.C1COCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071240 | |

| Record name | Phosphoric acid, dipentyl ester, compd. with morpholine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68213-75-2 | |

| Record name | Phosphoric acid, dipentyl ester, compd. with morpholine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68213-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dipentyl ester, compd. with morpholine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068213752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dipentyl ester, compd. with morpholine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dipentyl ester, compd. with morpholine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl hydrogen phosphate, compound with morpholine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diamyl ester, morpholine salt typically involves the esterification of phosphoric acid with amyl alcohols, followed by the neutralization with morpholine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high production rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diamyl ester, morpholine salt can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form phosphoric acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield different phosphorous-containing products.

Substitution: The ester groups can participate in substitution reactions, where the amyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric acid, diamyl ester, morpholine salt has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of polymers, as a corrosion inhibitor, and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of phosphoric acid, diamyl ester, morpholine salt involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release phosphoric acid, which plays a crucial role in energy transfer and storage in biological systems. The morpholine component can interact with various receptors and enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings and Implications

Solubility vs. Functionality : The morpholine counterion balances hydrophobicity (amyl chains) and polarity, making it versatile in organic synthesis.

Stability Advantage : Morpholine salts resist hydrolysis under acidic conditions, unlike sodium salts, which degrade rapidly .

Environmental Impact : Long-chain esters (e.g., triphenyl) persist in ecosystems, whereas amyl derivatives may degrade faster due to their branched structure .

Biological Activity

Phosphoric acid, diamyl ester, morpholine salt (CAS No. 68213-75-2) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Phosphoric acid esters are known for their diverse chemical properties and biological activities. The diamyl ester of phosphoric acid, combined with morpholine, creates a unique molecular structure that can influence its reactivity and interaction with biological systems.

Molecular Formula: C₁₁H₂₃N₃O₄P

Molecular Weight: 279.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis in physiological conditions, releasing phosphoric acid and diamyl alcohol, which may contribute to its biological effects.

- Enzyme Interaction : This compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of the diamyl group enhances membrane permeability, allowing for potential cellular uptake and interaction with membrane-bound receptors.

Biological Activities

Research indicates that phosphoric acid esters exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that phosphoric acid esters can inhibit the growth of certain bacteria and fungi.

- Cytotoxicity : There is evidence that these compounds may induce cytotoxic effects in specific cancer cell lines.

- Anti-inflammatory Properties : Phosphoric acid esters have been explored for their potential to modulate inflammatory responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of phosphoric acid esters demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were performed on various cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis. This suggests a promising avenue for cancer therapeutics.

Research Findings

Recent studies have focused on the environmental impact and safety profile of phosphoric acid esters. Research indicates that while these compounds can be effective in various applications, their persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic organisms.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of phosphoric acid, diamyl ester, morpholine salt to maximize yield and purity?

- Methodology : Utilize factorial experimental design to systematically vary parameters such as molar ratios (alcohol:phosphoric acid), reaction temperature, and catalyst concentration. Monitor reaction progress via HPLC for intermediate quantification and confirm purity using NMR to assess esterification efficiency. Post-synthesis purification via recrystallization or column chromatography can further enhance purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR to confirm ester group formation and morpholine coordination.

- FTIR Spectroscopy : Identify P=O stretching (1250–1200 cm) and P-O-C ester linkages (1050–950 cm).

- X-ray Diffraction (XRD) : Determine crystalline phase purity, especially if the compound forms stable salts or hydrates .

Q. What are the key considerations in designing experiments to assess the hydrolytic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.